- A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton, Journal of the American Chemical Society, 2019, 141(9), 3993-4001

Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

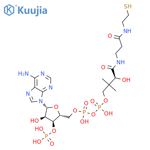

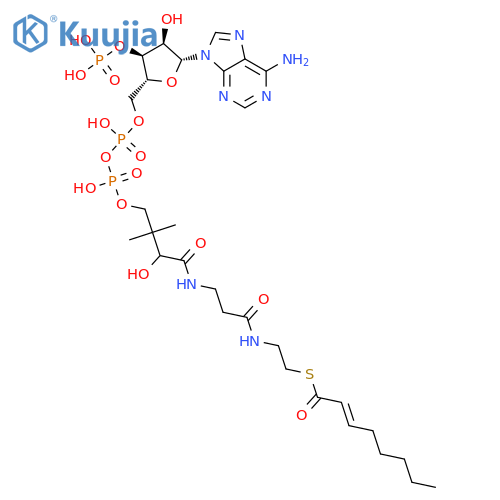

10018-94-7 structure

Nom du produit:Coenzyme A, S-(2E)-2-octenoate

Coenzyme A, S-(2E)-2-octenoate Propriétés chimiques et physiques

Nom et identifiant

-

- Coenzyme A,S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc

- (2E)-2-octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- 2E-octenoyl-CoA

- AG-D-04524

- Coenzyme A,S-2-octenoate, (E)- (8CI)

- CTK3J8618

- Oct-2-trans-enoyl-CoA

- Oct-trans-2-enoyl coenzyme A

- trans-2-octenoyl-CoA

- trans-2-octenoylcoenzyme A

- trans-D2,3-Octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- Oct-trans- 2-enoyl coenzyme A

- Oct-2-trans-enoyl-CoA

- 2-Trans octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- Coenzyme A, S-2-octenoate, (E)- (8CI)

- Coenzyme A, S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate

- CPSDNAXXKWVYIY-FFJUWABQSA-N

- DTXSID90331512

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate

- 10018-94-7

- 2-Trans octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- ES175043

- S-(2E)-2-octenoate Coenzyme A

-

- Piscine à noyau: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1

- La clé Inchi: CPSDNAXXKWVYIY-DPSCIZRPSA-N

- Sourire: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Propriétés calculées

- Qualité précise: 891.20434

- Masse isotopique unique: 891.20402525g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 9

- Nombre de récepteurs de liaison hydrogène: 22

- Comptage des atomes lourds: 57

- Nombre de liaisons rotatives: 25

- Complexité: 1530

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 4

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 1

- Le xlogp3: -2.8

- Surface topologique des pôles: 389Ų

Propriétés expérimentales

- Le PSA: 363.63

- Le LogP: -1.281

Coenzyme A, S-(2E)-2-octenoate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1

Référence

- Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases, Angewandte Chemie, 2019, 58(8), 2326-2330

Synthetic Routes 3

Conditions de réaction

1.1R:Et3N, S:THF, 0°C; 12 h, rt

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

Référence

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Synthetic Routes 4

Conditions de réaction

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

Référence

- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Synthetic Routes 5

Conditions de réaction

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Référence

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Synthetic Routes 6

Conditions de réaction

1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

Référence

- A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis, ACS Chemical Biology, 2014, 9(11), 2632-2645

Synthetic Routes 7

Conditions de réaction

1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt

Référence

- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744

Synthetic Routes 8

Conditions de réaction

1.1S:Et2O, rt → 0°C

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

Référence

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323

Coenzyme A, S-(2E)-2-octenoate Raw materials

- trans-2-Octenoic Acid

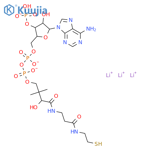

- Coenzyme A, lithium salt (1:?)

- 2-BROMOACETYL BROMIDE

- Coenzyme A

- Coenzyme A Trilithium Salt

Coenzyme A, S-(2E)-2-octenoate Preparation Products

Coenzyme A, S-(2E)-2-octenoate Littérature connexe

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

10018-94-7 (Coenzyme A, S-(2E)-2-octenoate) Produits connexes

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 188442-79-7(3-Pentanol, 1-bromo-, (R)-)

- 2228206-84-4(4-(3-bromo-4-methylthiophen-2-yl)butan-2-ol)

Fournisseurs recommandés

Taian Jiayue Biochemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Enjia Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Minglong (Xianning) Medicine Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Hubei Cuiyuan Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Réactif

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot